2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a hydroxybutan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with an appropriate amine under suitable conditions.
Attachment of the hydroxybutan-2-yl group: This can be done through a nucleophilic substitution reaction, where the hydroxybutan-2-yl group is introduced using a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-5-carboxamide: Another positional isomer with the carboxamide group at the 5-position.
Uniqueness
The uniqueness of 2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide lies in its specific structural features, which can impart distinct chemical and biological properties. These properties can make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[4-(1-hydroxybutan-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-13(10-22)20-16(23)11-3-5-14(6-4-11)21-17(24)12-7-8-19-15(18)9-12/h3-9,13,22H,2,10H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMKPSZFVIOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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